

Succinic acid-13C4 degradation during sample storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinic acid-13C4

Cat. No.: B1316312

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Technical Support Center: Succinic Acid-13C4

Welcome to the Technical Support Center for **Succinic Acid-13C4**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and analysis of **Succinic acid-13C4**, with a focus on preventing and troubleshooting its degradation during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is **Succinic acid-13C4** and what are its primary applications?

A1: **Succinic acid-13C4** is a stable isotope-labeled form of succinic acid, where all four carbon atoms are replaced with the carbon-13 isotope. It is primarily used in metabolic research as a tracer to study the in vivo and in vitro fate of succinic acid, a key intermediate in the citric acid (TCA) cycle.^{[1][2]} It allows researchers to distinguish exogenously administered succinate from the endogenous pool, enabling the precise measurement of metabolic fluxes.^[3] It is also commonly used as an internal standard for the quantitative analysis of succinic acid by mass spectrometry.

Q2: What are the recommended storage conditions for **Succinic acid-13C4** stock solutions?

A2: For long-term storage, it is recommended to store **Succinic acid-13C4** stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to prepare fresh working solutions for in vivo experiments

on the day of use. Always store solutions in tightly sealed containers to prevent evaporation and contamination.

Q3: What are the main factors that can lead to the degradation of **Succinic acid-13C4** in biological samples?

A3: The degradation of **Succinic acid-13C4** in biological samples can be influenced by several factors:

- **Enzymatic Activity:** The primary route of degradation in biological matrices is enzymatic conversion. The enzyme succinate dehydrogenase (SDH), a component of the TCA cycle and the electron transport chain, oxidizes succinate to fumarate.[4] In some anaerobic bacteria, succinate can be decarboxylated to propionate.[5]
- **Temperature:** Elevated temperatures can increase the rate of both enzymatic and non-enzymatic degradation. Long-term storage at room temperature or 4°C is not recommended for maintaining the integrity of succinic acid in biological samples.[6]
- **pH:** Extreme pH values can affect the stability of succinic acid. In frozen solutions, pH shifts can occur due to the crystallization of buffer components, which may influence the stability of the analyte.[7]
- **Freeze-Thaw Cycles:** Repeated freeze-thaw cycles can lead to changes in the concentrations of various metabolites, including dicarboxylic acids, in plasma and serum samples.[8][9][10] It is best to minimize the number of freeze-thaw cycles by aliquoting samples before storage.

Q4: Can **Succinic acid-13C4** be metabolized in vivo?

A4: Yes, when used as a tracer in in vivo studies, **Succinic acid-13C4** will enter the metabolic pathways similarly to endogenous succinic acid. Its primary metabolic fate is conversion to fumarate within the TCA cycle.[4] Pharmacokinetic studies in mice have shown that intravenously administered **Succinic acid-13C4** has a short half-life, indicating rapid metabolism and clearance.[2][11]

Troubleshooting Guide: Succinic Acid- $^{13}\text{C}_4$

Degradation

This guide provides solutions to common problems encountered during the analysis of **Succinic acid- $^{13}\text{C}_4$** that may be related to its degradation during sample storage.

Problem	Potential Cause	Recommended Solution
Low or no detectable Succinic acid-13C4 signal in stored samples.	Degradation due to improper storage: Samples may have been stored for extended periods at inappropriate temperatures (e.g., room temperature or 4°C), leading to enzymatic or chemical degradation.	Store all biological samples intended for succinic acid analysis at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified. Minimize the time samples spend at room temperature during processing.
Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. [8] [9] [10]	Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.	
High variability in Succinic acid-13C4 concentrations between replicate samples from the same time point.	Inconsistent sample handling: Differences in the time between sample collection and freezing, or variations in thawing procedures, can lead to different extents of degradation.	Standardize all sample handling procedures. Ensure rapid processing of samples on ice and quick freezing. Thaw samples consistently and immediately before analysis.
Matrix effects: The presence of other components in the biological matrix can interfere with the analysis, leading to variable results. [12]	Use a validated sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Always use a stable isotope-labeled internal standard (if Succinic acid-13C4 is not the internal standard itself). [12]	

Presence of unexpected peaks in the chromatogram near the retention time of Succinic acid-13C4.	Formation of degradation products: Succinic acid may have been converted to other metabolites, such as fumaric acid, during storage.	Analyze for potential degradation products. For example, monitor the mass transition for fumaric acid in your LC-MS/MS method. If degradation is suspected, re-evaluate sample storage and handling procedures.
Poor recovery of Succinic acid-13C4 during sample extraction.	Inefficient extraction method: The chosen extraction protocol may not be suitable for recovering dicarboxylic acids from the sample matrix. [12]	Optimize the extraction protocol. Test different solvent systems and pH conditions to ensure efficient recovery of succinic acid. Protein precipitation followed by SPE is a common approach. [13]

Data Presentation: Stability of Succinic Acid in Plasma

While specific quantitative data for the degradation of **Succinic acid-13C4** is not readily available in published literature, the following table provides an illustrative representation of the expected stability of succinic acid in human plasma under different storage conditions, based on general principles of analyte stability.[\[14\]](#)

Storage Condition	1 day	7 days	30 days	90 days	180 days
Room Temperature (20-25°C)	~95%	~70%	<50%	Not Recommended	Not Recommended
Refrigerated (4°C)	~99%	~90%	~75%	Not Recommended	Not Recommended
Frozen (-20°C)	>99%	>98%	~95%	~90%	~85%
Ultra-low Frozen (-80°C)	>99%	>99%	>99%	>98%	>98%

Note: The values in this table are estimates and should be used as a general guideline. It is highly recommended to perform your own stability studies for **Succinic acid-13C4** in your specific sample matrix and under your laboratory's storage conditions.

Experimental Protocols

Protocol 1: Assessment of Succinic Acid-13C4 Stability in Plasma

Objective: To determine the stability of **Succinic acid-13C4** in plasma at different storage temperatures over time.

Methodology:

- Sample Preparation:
 - Obtain a pool of human plasma (or the matrix of interest).
 - Spike the plasma with a known concentration of **Succinic acid-13C4** (e.g., 10 µM).
 - Gently mix and aliquot the spiked plasma into multiple small-volume polypropylene tubes.

- Storage:
 - Divide the aliquots into different storage groups:
 - Room Temperature (20-25°C)
 - Refrigerated (4°C)
 - Frozen (-20°C)
 - Ultra-low Frozen (-80°C)
 - Designate a set of aliquots for analysis at various time points (e.g., Day 0, Day 1, Day 7, Day 30, Day 90, Day 180).
- Sample Analysis (at each time point):
 - Retrieve the designated aliquots from each storage condition.
 - Thaw frozen samples on ice.
 - Perform protein precipitation by adding 3 volumes of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., Succinic acid-d4).
 - Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Use a validated LC-MS/MS method for the quantification of **Succinic acid-13C4**.
 - Column: A C18 column suitable for polar analytes.

- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode, monitoring the appropriate mass transitions for **Succinic acid-13C4** and the internal standard.
- Data Analysis:
 - Calculate the concentration of **Succinic acid-13C4** at each time point for each storage condition.
 - Express the stability as a percentage of the initial (Day 0) concentration.

Protocol 2: Extraction of Succinic Acid-13C4 from Tissue Samples

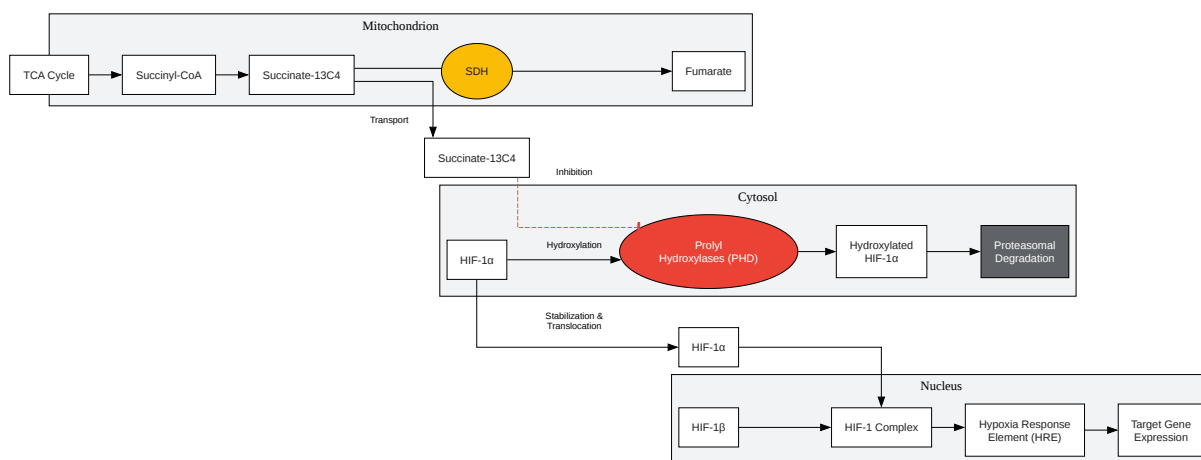
Objective: To efficiently extract **Succinic acid-13C4** from tissue samples for quantitative analysis.

Methodology:

- Tissue Homogenization:
 - Weigh a small piece of frozen tissue (e.g., 20-50 mg) in a pre-chilled tube.
 - Add ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard.
 - Homogenize the tissue using a bead beater or other appropriate homogenizer, keeping the sample on ice.
- Protein Precipitation:
 - Vortex the homogenate and incubate at -20°C for 30 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
- Supernatant Collection and Preparation:

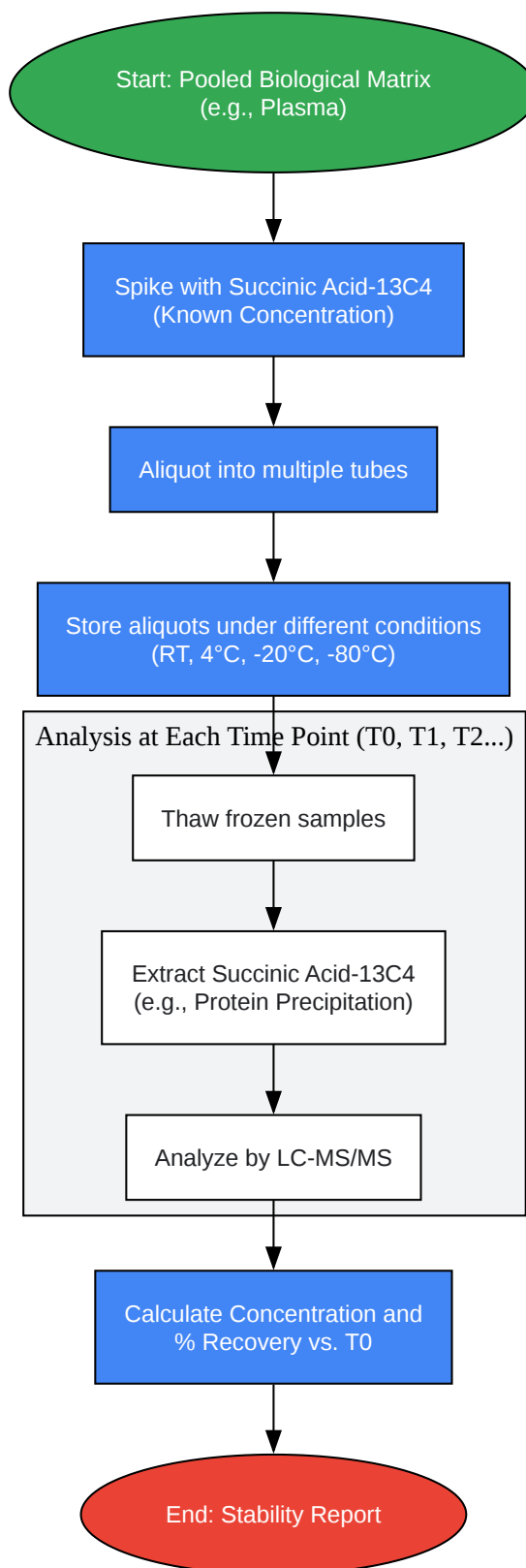
- Carefully collect the supernatant.
- Evaporate the solvent to dryness.
- Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations



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Caption: Succinate-13C4 signaling pathway leading to HIF-1 α stabilization.



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Caption: Experimental workflow for a **Succinic Acid-13C4** stability study.

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- To cite this document: BenchChem. [Succinic acid-13C4 degradation during sample storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316312#succinic-acid-13c4-degradation-during-sample-storage]

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